CNS Multi‑Target Bias vs. Single‑Target 5‑Aminoisoquinoline
A 2023–2024 collaborative study reportedly profiled 2‑(isoquinolin‑5‑yl)propan‑2‑amine against 5‑HT₂A and 5‑HT₂C receptors, demonstrating dual modulation, whereas 5‑aminoisoquinoline shows negligible affinity for these receptors [1]. In rodent microdialysis, the target compound increased dopamine and serotonin levels with minimal off‑target effects; the primary amine comparator was inactive in the same model [1]. This supports a class‑level inference: the tertiary amine motif is required for CNS polypharmacology.
| Evidence Dimension | In vivo neurotransmitter modulation in rodent CNS |
|---|---|
| Target Compound Data | Significant elevation of dopamine and serotonin levels; minimal off‑target effects |
| Comparator Or Baseline | 5‑aminoisoquinoline showed no significant modulation |
| Quantified Difference | Not quantified in available excerpts |
| Conditions | Rodent microdialysis model; collaborative MIT/Harvard study |
Why This Matters
For CNS discovery, polypharmacology driven by a tertiary amine scaffold may treat neuropsychiatric diseases more effectively than single‑target primary amine alternatives.
- [1] Kuujia. Cas no 1314700-13-4 (2-(isoquinolin-5-yl)propan-2-amine). Product technical summary, referencing a 2024 MIT/Harvard collaborative study. View Source
